An In-depth Technical Guide to the Chemical Properties of 1-(2-(Hydroxymethyl)phenyl)propan-2-one
An In-depth Technical Guide to the Chemical Properties of 1-(2-(Hydroxymethyl)phenyl)propan-2-one
Introduction
1-(2-(Hydroxymethyl)phenyl)propan-2-one is an aromatic ketone with a unique structural arrangement, featuring both a hydroxymethyl group and a propan-2-one substituent in an ortho position on the benzene ring. This configuration imparts a distinct set of chemical properties and potential reactivity pathways that are of significant interest to researchers in organic synthesis, medicinal chemistry, and materials science. The interplay between the benzylic alcohol and the ketone functional groups, mediated by their close proximity on the aromatic scaffold, governs the molecule's stability, reactivity, and potential for intramolecular interactions.
This technical guide provides a comprehensive overview of the chemical properties of 1-(2-(Hydroxymethyl)phenyl)propan-2-one. While direct experimental data for this specific molecule is not extensively available in the public domain, this document synthesizes information from closely related analogs, such as 1-(2-(hydroxymethyl)phenyl)ethanone, and fundamental principles of organic chemistry to present a robust predictive profile.[1] This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's chemical behavior.
Molecular Structure and Identification
The molecular structure of 1-(2-(Hydroxymethyl)phenyl)propan-2-one consists of a phenyl ring substituted at the 1-position with a propan-2-one group and at the 2-position with a hydroxymethyl group.
Caption: Molecular structure of 1-(2-(Hydroxymethyl)phenyl)propan-2-one.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 1-(2-(Hydroxymethyl)phenyl)propan-2-one |
| Molecular Formula | C₁₀H₁₂O₂ |
| Molecular Weight | 164.20 g/mol |
| Canonical SMILES | CC(=O)CC1=CC=CC=C1CO |
| InChI Key | (Predicted) |
Physicochemical Properties
The physicochemical properties of 1-(2-(Hydroxymethyl)phenyl)propan-2-one are influenced by the presence of both a polar hydroxyl group, capable of hydrogen bonding, and a moderately polar ketone group. These properties are critical for predicting its behavior in various experimental settings.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Rationale/Comments |
| Melting Point (°C) | Low melting solid or viscous liquid | The presence of a hydrogen-bonding hydroxyl group would likely lead to a higher melting point than a non-hydroxylated analog. However, the ortho substitution may disrupt crystal packing. |
| Boiling Point (°C) | > 200 | Aromatic ketones generally have high boiling points.[2] The additional hydroxyl group will further increase the boiling point due to hydrogen bonding. |
| Solubility | Soluble in polar organic solvents (e.g., ethanol, acetone, DMSO). Limited solubility in water and nonpolar solvents. | The hydroxyl group enhances polarity and allows for hydrogen bonding with protic solvents, while the aromatic ring and alkyl chain contribute to solubility in organic solvents. |
| pKa | ~14-16 (hydroxyl proton) | The pKa of the benzylic alcohol is expected to be similar to that of other benzylic alcohols. |
| LogP | 1.5 - 2.5 | The molecule has both hydrophilic (-OH) and lipophilic (aromatic ring, alkyl chain) regions, leading to a moderate octanol-water partition coefficient. |
Spectral Properties
The spectral characteristics of 1-(2-(Hydroxymethyl)phenyl)propan-2-one are key to its identification and structural elucidation.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic, hydroxymethyl, methylene, and methyl protons.
-
Aromatic Protons (δ 7.2-7.6 ppm): Four protons on the phenyl ring would likely appear as a complex multiplet.
-
Hydroxymethyl Protons (δ 4.5-4.8 ppm): The two protons of the -CH₂OH group would likely appear as a singlet or a doublet if coupled to the hydroxyl proton.
-
Hydroxyl Proton (δ 3.5-5.0 ppm): A broad singlet, which is exchangeable with D₂O.
-
Methylene Protons (δ 3.8-4.2 ppm): The two protons of the -CH₂- group adjacent to the carbonyl would appear as a singlet.
-
Methyl Protons (δ 2.1-2.3 ppm): The three protons of the acetyl group (-COCH₃) would appear as a sharp singlet.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon skeleton.
-
Carbonyl Carbon (δ >195 ppm): The ketone carbonyl carbon is expected to have a chemical shift in the downfield region.[3]
-
Aromatic Carbons (δ 125-140 ppm): Six distinct signals for the aromatic carbons are expected due to the ortho-substitution pattern.
-
Hydroxymethyl Carbon (δ ~60-65 ppm): The carbon of the -CH₂OH group.
-
Methylene Carbon (δ ~45-50 ppm): The carbon of the -CH₂- group adjacent to the carbonyl.
-
Methyl Carbon (δ ~25-30 ppm): The carbon of the acetyl group.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the hydroxyl and carbonyl groups.
-
O-H Stretch (3200-3600 cm⁻¹): A strong, broad band characteristic of the hydroxyl group, potentially indicating hydrogen bonding.[4][5]
-
C-H Stretch (Aromatic) (3000-3100 cm⁻¹): Medium to weak bands.[6]
-
C-H Stretch (Aliphatic) (2850-3000 cm⁻¹): Medium bands for the methyl and methylene groups.[6]
-
C=O Stretch (1680-1715 cm⁻¹): A strong, sharp peak characteristic of an aromatic ketone.[7][8] The frequency may be slightly lowered due to potential intramolecular hydrogen bonding with the ortho-hydroxymethyl group.
-
C=C Stretch (Aromatic) (~1450-1600 cm⁻¹): Several medium to weak bands.[6]
-
C-O Stretch (1000-1250 cm⁻¹): A medium to strong band for the alcohol C-O bond.
Mass Spectrometry (MS) (Predicted)
The mass spectrum under electron ionization (EI) would likely show a molecular ion peak (M⁺) at m/z = 164. Key fragmentation patterns would include:
-
α-cleavage: Loss of a methyl radical (•CH₃) to give a fragment at m/z = 149, or loss of the benzyl alcohol moiety.
-
McLafferty Rearrangement: Not possible for this structure.
-
Loss of water: Dehydration from the molecular ion (M-18) is a common fragmentation for alcohols.
-
Benzylic cleavage: Cleavage of the C-C bond between the aromatic ring and the propan-2-one side chain.[9][10][11]
Reactivity and Stability
The reactivity of 1-(2-(Hydroxymethyl)phenyl)propan-2-one is dictated by the presence of the hydroxymethyl and propan-2-one functional groups.
Reactions of the Hydroxymethyl Group
-
Oxidation: The benzylic alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using various oxidizing agents such as potassium permanganate, chromium trioxide, or milder reagents for selective oxidation to the aldehyde.[1][12][13][14] Selective oxidation is often challenging as the initially formed aldehyde can be further oxidized.[15]
-
Esterification: The hydroxyl group can react with carboxylic acids or their derivatives to form esters.
-
Etherification: Formation of ethers can be achieved by reaction with alkyl halides under basic conditions.
-
Substitution: The hydroxyl group can be substituted by halogens using appropriate reagents (e.g., SOCl₂, PBr₃).
Reactions of the Propan-2-one Group
-
Nucleophilic Addition: The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles.[16]
-
Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.[1]
-
Alpha-Substitution: The α-protons on the methylene group are acidic and can be removed by a base to form an enolate, which can then react with electrophiles.
Intramolecular Interactions and Stability
The ortho-positioning of the hydroxymethyl and propan-2-one groups allows for the possibility of intramolecular hydrogen bonding between the hydroxyl proton and the carbonyl oxygen.[17][18][19][20][21] This interaction can influence the compound's conformation, stability, and spectral properties. The stability of the benzylic alcohol is a key consideration, as these compounds can be susceptible to oxidative degradation.[22]
Caption: Key reactivity pathways of 1-(2-(Hydroxymethyl)phenyl)propan-2-one.
Potential Applications
While specific applications for this exact molecule are not documented, its structural motifs suggest potential utility in several areas of research and development.
-
Drug Discovery: Aromatic ketones and benzylic alcohols are common pharmacophores.[23][24][25] This compound could serve as a versatile intermediate for the synthesis of more complex molecules with potential biological activity.[1] Derivatives of similar structures have been investigated as potential inhibitors for various enzymes.[26][27]
-
Organic Synthesis: The bifunctional nature of this molecule makes it a valuable building block for the synthesis of heterocyclic compounds and other complex organic structures.[28][29][30]
-
Materials Science: The reactive functional groups could be utilized in the development of polymers and resins.
Experimental Protocols
Synthesis of 1-(2-(Hydroxymethyl)phenyl)propan-2-one (Predictive)
A potential synthetic route could involve the Friedel-Crafts acylation of a protected hydroxymethylbenzene derivative followed by deprotection.
Caption: A plausible workflow for the synthesis of the title compound.
Step-by-Step Protocol:
-
Protection: To a solution of benzyl alcohol in an appropriate solvent (e.g., dichloromethane), add a suitable protecting group for the hydroxyl moiety (e.g., tert-butyldimethylsilyl chloride) in the presence of a base (e.g., imidazole). Stir at room temperature until the reaction is complete (monitored by TLC).
-
Friedel-Crafts Acylation: Cool the solution of the protected benzyl alcohol to 0°C and add a Lewis acid (e.g., aluminum chloride). Slowly add propionyl chloride and allow the reaction to proceed, monitoring for the formation of the ortho-acylated product.
-
Work-up: Quench the reaction by carefully adding it to ice-water. Extract the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Deprotection: Dissolve the crude product in a suitable solvent (e.g., THF) and add a deprotecting agent (e.g., tetrabutylammonium fluoride). Stir until the silyl ether is cleaved.
-
Purification: Purify the final product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol for Characterization
-
NMR Spectroscopy: Dissolve a sample of the purified product in a deuterated solvent (e.g., CDCl₃). Acquire ¹H and ¹³C NMR spectra on a suitable spectrometer.
-
IR Spectroscopy: Obtain the IR spectrum of the neat compound (if liquid) or as a KBr pellet (if solid) using an FTIR spectrometer.
-
Mass Spectrometry: Analyze the sample using a mass spectrometer with an appropriate ionization technique (e.g., EI or ESI) to determine the molecular weight and fragmentation pattern.
Conclusion
1-(2-(Hydroxymethyl)phenyl)propan-2-one is a molecule with intriguing chemical features arising from the ortho-disposition of its hydroxymethyl and propan-2-one functionalities. Based on the analysis of related compounds, it is predicted to be a reactive and versatile building block in organic synthesis. Its potential for intramolecular hydrogen bonding and the distinct reactivity of its two functional groups make it a compelling target for further investigation in medicinal chemistry and materials science. The predictive data and protocols provided in this guide offer a solid foundation for researchers to begin their exploration of this compound's chemical properties and potential applications.
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